(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups. This property makes them valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with a biphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids, including (3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid involves the formation of reversible covalent complexes with target molecules. This interaction is primarily driven by the boronic acid group’s ability to form tetravalent boronate complexes from its initial trigonal form. These complexes can inhibit enzyme activity or facilitate the detection of specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the biphenyl moiety.
4-Methoxy-3-methylphenylboronic acid: Contains a methoxy and methyl group but differs in the position of the substituents
Uniqueness
(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions. This compound’s ability to form stable complexes with various molecules makes it particularly valuable in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H13BO3 |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(2-methoxy-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
VCKUNEQCJKVBOW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)OC)(O)O |
Origin of Product |
United States |
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